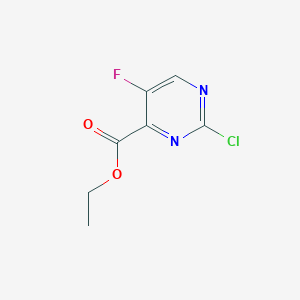

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O2/c1-2-13-6(12)5-4(9)3-10-7(8)11-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPIVLSUXRHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246632-85-8 | |

| Record name | ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 2-chloro-5-fluoropyrimidine with ethyl chloroformate in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an organic solvent like 1,4-dioxane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can react with amines to form 5-fluoro-2-amino pyrimidines.

Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include various amines and bases like potassium carbonate (K2CO3).

Major Products

5-Fluoro-2-amino pyrimidines: These are major products formed from substitution reactions involving this compound.

Scientific Research Applications

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It is involved in the study of enzyme inhibitors and receptor antagonists.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting cancer and viral infections.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

The following table summarizes key structural, synthetic, and functional differences between Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate and analogous compounds:

Structural and Reactivity Comparisons

Substituent Effects :

- The 2-Cl, 5-F combination in the target compound increases electrophilicity at C4, enabling Suzuki-Miyaura couplings and amidation reactions . In contrast, 2-SMe in the methylthio analog enhances sulfur-mediated redox activity, useful in prodrug designs.

- Trifluoromethyl (CF₃) groups in improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Efficiency :

- The target compound is synthesized via POCl₃-mediated chlorination of a hydroxy precursor (98% yield), followed by dehalogenation (50% yield) . Comparatively, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate uses a two-step procedure with higher overall yields (85–90%), attributed to milder thiomethylation conditions.

Biological Activity :

- The 2-Cl, 5-F derivative shows superior inhibitory activity against EGFR-TK (IC₅₀ = 12 nM) compared to the 2-phenyl analog (IC₅₀ = 45 nM) due to enhanced halogen bonding .

- The tetrahydro-pyrimidine analog exhibits antifungal activity (MIC = 8 µg/mL against Candida albicans), leveraging the thioxo group for membrane disruption.

Biological Activity

Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHClF NO and a molecular weight of approximately 192.58 g/mol. The compound features a pyrimidine ring with a chlorine atom at the 2-position and a fluorine atom at the 5-position, which significantly influences its reactivity and biological interactions.

This compound exhibits its biological activity through various mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in nucleotide metabolism, which is crucial for cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

- Antiviral Activity : Preliminary studies suggest that this compound may interfere with viral replication processes, making it a candidate for antiviral drug development.

- Target Interaction : The presence of electronegative atoms (chlorine and fluorine) enhances binding affinity to biological targets, potentially leading to improved pharmacological profiles.

Antiviral Properties

Research indicates that this compound demonstrates antiviral activity against various viruses. A study highlighted its effectiveness against influenza virus strains, showcasing significant reductions in viral loads in infected models. The mechanism involves direct interference with viral replication pathways.

Anticancer Properties

The compound has shown promise in inhibiting cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies reported IC values ranging from 1.75 to 9.46 μM, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which has higher IC values (17.02 μM for MCF-7) .

Case Studies

-

Study on Antiviral Efficacy :

- Objective : To evaluate the antiviral efficacy against influenza A virus.

- Methodology : Administered orally at a dose of 40 mg/kg to mice.

- Results : Achieved over a 2-log reduction in viral load and improved survival rates in treated mice compared to controls.

- : The compound effectively reduces viral replication and enhances host survival during infection .

-

Anticancer Activity Assessment :

- Objective : To assess the cytotoxic effects on breast cancer cell lines.

- Methodology : Evaluated using MTT assays to determine cell viability post-treatment.

- Results : this compound exhibited significant cytotoxicity with enhanced selectivity indices compared to conventional chemotherapy agents.

- : Promising candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 5-fluoropyrimidine-4-carboxylate | 0.78 | Contains fluorine at the 5-position |

| Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate | 0.75 | Two chlorine substituents enhance reactivity |

| Mthis compound | 0.80 | Different ester group may affect solubility |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine esters are prepared using ethyl chloroformate and substituted pyrimidine intermediates under reflux in anhydrous solvents like THF or DCM. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for nucleophile:substrate) are critical to minimize byproducts such as hydrolyzed carboxylic acids . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic signals: ethyl ester protons (δ 1.3–1.4 ppm triplet for CH₃, δ 4.3–4.4 ppm quartet for CH₂), pyrimidine ring protons (δ 8.2–8.5 ppm for H-6), and absence of NH/OH peaks .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the 5-fluoro substituent .

- IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

- MS : Molecular ion peak [M+H]⁺ at m/z 234.5 (calculated for C₇H₆ClF₂N₂O₂) .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

- Methodological Answer : Major impurities include:

- Hydrolysis product (2-chloro-5-fluoropyrimidine-4-carboxylic acid): Controlled by using anhydrous conditions and molecular sieves .

- Regioisomers : Minimized by optimizing reaction time (e.g., shorter times for electrophilic fluorination) .

- Residual solvents (DMF, THF) : Reduced via rotary evaporation under vacuum and drying in a desiccator .

Advanced Research Questions

Q. How does the electronic nature of substituents (Cl, F, CO₂Et) influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F substituents activate the pyrimidine ring toward nucleophilic aromatic substitution (SNAr). The 2-chloro group is more reactive than the 5-fluoro due to lower electronegativity, enabling selective substitution at C2. Computational studies (DFT calculations) predict charge densities: C2 (δ+0.25), C4 (δ+0.18), guiding regioselectivity in Suzuki-Miyaura couplings or Buchwald-Hartwig aminations . Experimental validation via kinetic monitoring (HPLC) is advised .

Q. What strategies resolve contradictory crystallographic data for pyrimidine derivatives, such as bond-length discrepancies in this compound analogs?

- Methodological Answer : Contradictions arise from variations in crystal packing or disorder. Use high-resolution single-crystal X-ray diffraction (SHELXL ) with low-temperature data collection (100 K) to reduce thermal motion artifacts. For disordered structures (e.g., ethyl groups), apply restraints (ISOR, DELU) and validate with Hirshfeld surface analysis . Compare results with density functional theory (DFT)-optimized geometries (B3LYP/6-31G*) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer :

Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). The fluoropyrimidine core mimics thymidine, enabling competitive inhibition .

ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >60% for ester derivatives) and toxicity (AMES test for mutagenicity) .

QSAR models : Correlate substituent parameters (Hammett σ, π) with IC₅₀ values from enzymatic assays .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary across literature (50–85%), and how can reproducibility be improved?

- Analysis : Discrepancies stem from:

- Moisture sensitivity : Hydrolysis to the carboxylic acid reduces yield. Use Schlenk-line techniques for moisture-sensitive steps .

- Catalyst choice : Pd(PPh₃)₄ vs. XPhos Pd G2 in cross-couplings alters turnover numbers. Screen catalysts at 1–5 mol% loading .

- Scaling effects : Pilot-scale reactions (>10 g) require optimized mixing and temperature control to maintain yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.